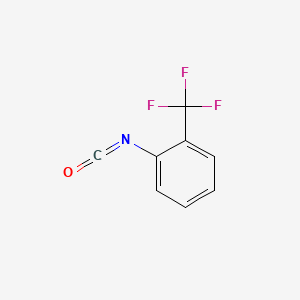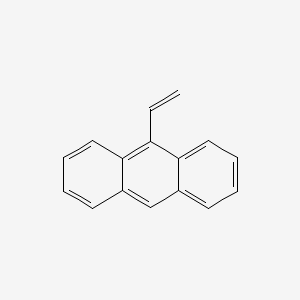
1,3-二噻烷-2-羧酸乙酯
描述
Ethyl 1,3-dithiane-2-carboxylate is an organic compound with the molecular formula C7H12O2S2 and a molecular weight of 192.299 . It is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a derivative of dithiane, a six-membered ring containing two sulfur atoms, which imparts unique reactivity to the molecule.
科学研究应用
Ethyl 1,3-dithiane-2-carboxylate is widely used in organic synthesis due to its ability to form carbon-carbon bonds. It is employed in:
Chemistry: Used in syn-selective aldol reactions and the preparation of alpha-keto esters.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
Target of Action
Ethyl 1,3-dithiane-2-carboxylate is a chemical compound that primarily targets the biochemical pathways involved in the synthesis of α-keto esters . It acts as a bulky equivalent of acetate and an α-keto acid equivalent .
Mode of Action
The compound interacts with its targets by participating in syn-selective aldol reactions . It undergoes asymmetric oxidation to give trans bis-sulfoxide . The carbanion generated from Ethyl 1,3-dithiane-2-carboxylate is employed for the preparation of α-keto esters .
Biochemical Pathways
Ethyl 1,3-dithiane-2-carboxylate affects the biochemical pathways involved in the synthesis of α-keto esters . The compound’s interaction with these pathways results in the production of α-keto esters, which have various applications in organic chemistry.
Pharmacokinetics
Its molecular weight of 192299 suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 1,3-dithiane-2-carboxylate’s action primarily involve the production of α-keto esters . These compounds are valuable in organic chemistry for the synthesis of various other compounds.
Action Environment
The action, efficacy, and stability of Ethyl 1,3-dithiane-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s boiling point is 75-77 °C at 0.2 mmHg , suggesting that it may be sensitive to high temperatures
生化分析
Biochemical Properties
Ethyl 1,3-dithiane-2-carboxylate plays a significant role in biochemical reactions due to its ability to participate in syn-selective aldol reactions . It interacts with various enzymes and proteins, including those involved in oxidation and reduction processes. For instance, the asymmetric oxidation of ethyl 1,3-dithiane-2-carboxylate by the Modena protocol results in the formation of trans bis-sulfoxide . Additionally, the compound can generate carbanions, which are intermediates in the synthesis of α-keto esters
Cellular Effects
Ethyl 1,3-dithiane-2-carboxylate has been shown to influence various cellular processes. In dyslipidemia, the compound inhibits the activity of hepatic lipase, an enzyme involved in lipid metabolism . This inhibition can affect lipid levels in cells, potentially altering cellular metabolism and gene expression related to lipid processing. Furthermore, ethyl 1,3-dithiane-2-carboxylate’s role in generating carbanions may impact cellular signaling pathways, as these intermediates can participate in various biochemical reactions within cells .
Molecular Mechanism
The molecular mechanism of ethyl 1,3-dithiane-2-carboxylate involves its ability to form carbanions, which act as nucleophiles in biochemical reactions . These carbanions can interact with electrophilic centers in biomolecules, leading to the formation of new chemical bonds. Additionally, the compound’s participation in syn-selective aldol reactions involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . The compound’s ability to undergo asymmetric oxidation further demonstrates its versatility in biochemical synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3-dithiane-2-carboxylate can change over time due to its stability and degradation properties. The compound is known to be slightly miscible with water and should be stored in a dark, sealed container at room temperature to maintain its stability . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its impact on cellular function, with degradation products potentially altering its biochemical properties .
Dosage Effects in Animal Models
The effects of ethyl 1,3-dithiane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit hepatic lipase activity without significantly affecting platelet aggregation rates . At higher doses, the compound may exhibit toxic or adverse effects, potentially impacting liver function and overall metabolism. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity .
Metabolic Pathways
Ethyl 1,3-dithiane-2-carboxylate is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound inhibits hepatic lipase activity, which can affect the breakdown and processing of lipids in the liver . Additionally, the compound’s ability to generate carbanions allows it to participate in various biochemical reactions, including the synthesis of α-keto esters . These interactions with metabolic enzymes and cofactors highlight the compound’s role in modulating metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, ethyl 1,3-dithiane-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s slight miscibility with water suggests that it may rely on lipid-based transport mechanisms to move within cellular environments . Additionally, the compound’s interactions with enzymes and proteins involved in lipid metabolism may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
Ethyl 1,3-dithiane-2-carboxylate is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s interactions with lipid metabolism enzymes suggest that it may be concentrated in organelles such as the endoplasmic reticulum and mitochondria, which are involved in lipid processing . Additionally, the compound’s ability to generate carbanions and participate in biochemical reactions may be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out in chloroform (CHCl3) at reflux temperature. The mixture is then cooled, washed with water and sodium bicarbonate solution, dried over magnesium sulfate, and evaporated to yield the product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis described above can be scaled up for industrial purposes. The key steps involve maintaining anhydrous conditions and using appropriate solvents and reagents to ensure high yield and purity.
Types of Reactions:
Oxidation: Ethyl 1,3-dithiane-2-carboxylate undergoes asymmetric oxidation to form trans bis-sulfoxide.
Substitution: It participates in syn-selective aldol reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Modena protocol is used for asymmetric oxidation.
Reduction: Strong bases like lithium diisopropylamide (LDA) are used to generate carbanions.
Substitution: Aldol reactions typically involve bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Trans bis-sulfoxide.
Reduction: Alpha-keto esters.
Substitution: Various substituted acetic acids and alpha-keto acids.
相似化合物的比较
1,3-Dithiane: A parent compound with similar reactivity but lacks the ester functionality.
Ethyl 1,3-dithiolane-2-carboxylate: Similar structure but with a five-membered ring instead of six.
Ethyl 1,3-dithiane-2-carboxamide: An amide derivative with different reactivity due to the presence of an amide group.
Uniqueness: Ethyl 1,3-dithiane-2-carboxylate is unique due to its ester functionality, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
ethyl 1,3-dithiane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEDZEVDORCLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174427 | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20462-00-4 | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20462-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1,3-DITHIANE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRA87T4JKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of ethyl 1,3-dithiane-2-carboxylate?
A1: Ethyl 1,3-dithiane-2-carboxylate acts as a masked acyl anion equivalent, enabling the synthesis of α-ketocarboxylic acid derivatives. [, , , , , , , ] Specifically, it allows for the installation of an α-ketoester unit, a crucial structural motif in various natural products and pharmaceuticals. [, ]
Q2: How does phase-transfer catalysis improve the preparation and alkylation of ethyl 1,3-dithiane-2-carboxylate?
A2: Phase-transfer catalysis (PTC) offers significant advantages in both the synthesis and alkylation reactions of ethyl 1,3-dithiane-2-carboxylate. [, , ] PTC allows the use of inexpensive starting materials and facilitates high-yield transformations under milder conditions compared to traditional methods. []
Q3: Can you elaborate on the use of ethyl 1,3-dithiane-2-carboxylate in synthesizing 3-Deoxy-D-manno-2-octulosonic Acid (Kdo)?
A3: Ethyl 1,3-dithiane-2-carboxylate plays a critical role in the chemical synthesis of Kdo. [, ] It reacts with a protected D-mannofuranose-5,6-cyclic sulfate, ultimately leading to the introduction of the α-ketoester moiety found in Kdo. [, ]
Q4: How does the structure of ethyl 1,3-dithiane-2-carboxylate facilitate its use as a reagent for umpolung?
A4: The 1,3-dithiane ring in ethyl 1,3-dithiane-2-carboxylate can be deprotonated under specific conditions, generating a nucleophilic carbon atom at the 2-position. This reversed polarity, or umpolung, enables the normally electrophilic carbonyl carbon to act as a nucleophile, allowing for reactions with electrophiles. []
Q5: What are the challenges associated with the asymmetric oxidation of ethyl 1,3-dithiane-2-carboxylate?
A5: While ethyl 1,3-dithiane-2-carboxylate itself can be asymmetrically oxidized, achieving high enantioselectivity can be challenging. [] The resulting bis-sulfoxides are also known to be acid-sensitive, requiring careful workup and purification procedures for optimal yields. []
Q6: Has ethyl 1,3-dithiane-2-carboxylate been utilized in developing pharmaceutical compounds?
A6: Yes, ethyl 1,3-dithiane-2-carboxylate has been employed in the synthesis of a fluorinated analog of the IQNP muscarinic-cholinergic receptor ligand. [] This involved alkylation of the reagent with 1-fluoro-2-bromoethane, followed by several steps to ultimately yield the target compound, which demonstrated promising receptor binding affinity in in vivo studies. []
Q7: Are there any known alternatives or substitutes for ethyl 1,3-dithiane-2-carboxylate in organic synthesis?
A7: While ethyl 1,3-dithiane-2-carboxylate is a widely used reagent, researchers have explored alternatives, including ethyl 1,3-dithiolane-2-carboxylate. [, ] The choice between these reagents often depends on the specific synthetic target and reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


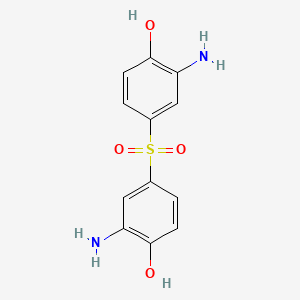
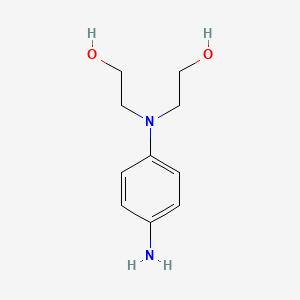
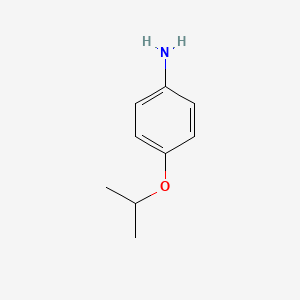
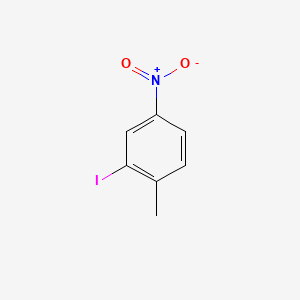
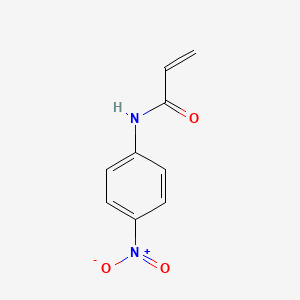


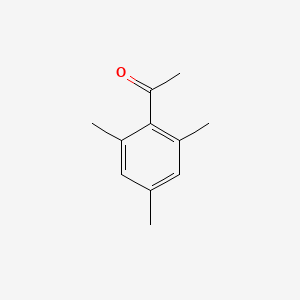

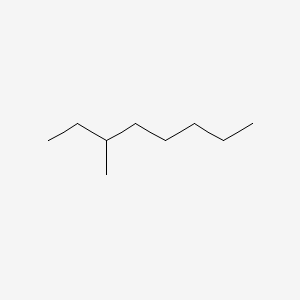
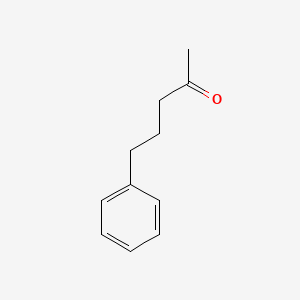
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)
